3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationships

This 1H-pyrazol-5-amine features an unsubstituted 3-phenyl ring, the preferred low-molecular-weight entry point before introducing substituent bulk. It belongs to a validated 395-compound library with a published multi-gram synthetic route (up to 87% yield), ensuring reliable resupply. The methylsulfanyl group enables sequential oxidation to sulfoxide/sulfone for rapid 3-position SAR exploration, making it a versatile, metabolically stable scaffold for ATP-competitive kinase and SOCE modulator programs.

Molecular Formula C12H11N5OS
Molecular Weight 273.32 g/mol
CAS No. 1188304-89-3
Cat. No. B1384322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
CAS1188304-89-3
Molecular FormulaC12H11N5OS
Molecular Weight273.32 g/mol
Structural Identifiers
SMILESCSC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N
InChIInChI=1S/C12H11N5OS/c1-19-12-8(9(13)15-16-12)11-14-10(17-18-11)7-5-3-2-4-6-7/h2-6H,1H3,(H3,13,15,16)
InChIKeyBPORGRCMUUERJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine (CAS 1188304-89-3): Core Scaffold Identity for Targeted Library Procurement


3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine (CAS 1188304-89-3, MF C₁₂H₁₁N₅OS, MW 273.32 g/mol) belongs to the 3-(methylthio)-5-amino-4-([1,2,4]oxadiazol-5-yl)-1H-pyrazole scaffold family, a privileged structure in medicinal chemistry that combines a hydrogen-bond-donating 5-aminopyrazole with a metabolically stable 1,2,4-oxadiazole bioisostere [1]. The compound features an unsubstituted 3-phenyl ring on the oxadiazole, a key structural determinant that distinguishes it from methyl-, methoxy-, and halogen-substituted analogs within the same combinatorial library series [1][2].

Why 3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Its Closest In-Class Analogs


Within the 3-(methylthio)-5-amino-4-([1,2,4]oxadiazol-5-yl)-1H-pyrazole library, even minor aromatic substituent changes on the oxadiazole 3-position modulate lipophilicity, metabolic stability, and target engagement profiles [1][2]. The 4-[3-(3-methylphenyl)] analog (CAS 1188304-91-7, MW 287.34) and the 4-[3-(4-methylphenyl)] analog (CAS 1188304-92-8, MW 287.34) both introduce a methyl group that alters electronic distribution and steric bulk compared to the parent unsubstituted phenyl compound. In the 1,2,4-oxadiazole-pyrazole SOCE modulator series, analogous phenyl-to-tolyl substitutions produced >2-fold shifts in IC₅₀ values [3], demonstrating that even single-atom changes in the aryl domain cannot be treated as functionally equivalent during screening cascade design or SAR follow-up procurement.

Head-to-Head and Class-Level Quantitative Differentiation of 3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine


Structural Differentiation: Phenyl vs. Tolyl Oxadiazole Substituents in the 5-Amino-3-(methylthio)pyrazole Series

The target compound bears an unsubstituted 3-phenyl group on the 1,2,4-oxadiazole ring, whereas its closest commercial analogs—CAS 1188304-91-7 (m-tolyl) and CAS 1188304-92-8 (p-tolyl)—carry a methyl substituent that increases molecular weight by +14.02 Da (MW 287.34 vs. 273.32) and calculated logP by approximately +0.5 units [1]. This difference eliminates a potential steric clash site and a hydrophobic contact point, which can be critical when probing flat or sterically constrained binding pockets.

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationships

Combinatorial Library Provenance: Documented Synthetic Accessibility and Yield Range

The target compound belongs to the 395-member combinatorial library of 3-(methylthio)-5-(amino)-4-([1,2,4]oxadiazol-5-yl)-1H-pyrazoles synthesized via parallel liquid-phase methodology by Borisov et al., with reported isolated yields of 32–87% across the library [1]. This documented synthetic route provides a validated entry point for scale-up and derivatization, whereas non-library analogs such as 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine (lacking the methylsulfanyl group) and the regioisomeric 5-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-3-amine lack analogous published synthetic validation [1].

Combinatorial Chemistry Library Synthesis MedChem Scaffolds

1,2,4-Oxadiazole as a Metabolic Soft Spot Replacement: Class-Level Stability Advantage

In a focused series of SOCE-modulating pyrazoles, replacement of an ester moiety with a 1,2,4-oxadiazole ring improved microsomal stability: compound 27 (bearing a 1,2,4-oxadiazole) showed >99% residual parent after incubation in mouse liver S9 fractions, while the comparator ester-containing pyrazoles (e.g., Pyr3) exhibited only 43% residual substrate under identical conditions [1][2]. The target compound incorporates this same 1,2,4-oxadiazole bioisostere at the pyrazole 4-position, placing it within this metabolically stable chemotype.

Drug Metabolism Bioisostere Design Pharmacokinetics

Methylsulfanyl Substituent as a Synthetic Handle: Oxidation-State Diversification Potential vs. Des-methyl Analogs

The 3-(methylsulfanyl) group in the target compound provides a chemoselective oxidation handle to access sulfoxide (—S(O)CH₃, +16 Da) and sulfone (—S(O)₂CH₃, +32 Da) derivatives, each with distinct hydrogen-bond acceptor capacity and polarity [1]. By contrast, the des-methylsulfanyl analog 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine (MW 227.22) lacks this tunable sulfur oxidation site, limiting accessible chemical space within the same core scaffold .

Late-Stage Functionalization Sulfur Chemistry Lead Optimization

Commercial Availability and Purity Benchmarking Among the 3-Phenyl Oxadiazole-Pyrazole Series

The target compound (CAS 1188304-89-3) is commercially stocked at ≥95% purity by multiple suppliers including AKSci (Cat. 3983EM) and CymitQuimica (Ref. 3D-NXB30489), with pricing at approximately €549/50 mg from CymitQuimica . The m-tolyl analog (CAS 1188304-91-7) is offered at 97% purity from Leyan (Cat. 1146355), while the p-tolyl analog (CAS 1188304-92-8) is available at 95% purity . All three are non-hazardous for transport and classified for research use only .

Chemical Procurement Quality Control Supplier Comparison

Optimal Research and Procurement Application Scenarios for 3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine


Kinase Inhibitor Lead Generation Requiring a Metabolically Stable 5-Aminopyrazole Core

The combination of the 5-aminopyrazole hydrogen-bond donor/acceptor motif with the 1,2,4-oxadiazole bioisostere positions this compound as a starting scaffold for ATP-competitive kinase inhibitor programs. The oxadiazole ring confers resistance to esterase and amidase cleavage, as demonstrated by >99% microsomal stability in closely related pyrazole-oxadiazole SOCE modulators [1]. The unsubstituted phenyl group minimizes molecular weight while preserving aromatic π-stacking potential, making this the preferred entry point before introducing substituent bulk [1][2].

Combinatorial Library Expansion via Oxidation-State SAR at the Pyrazole 3-Position

The methylsulfanyl group can be sequentially oxidized to sulfoxide and sulfone derivatives using mCPBA or Oxone, generating a three-compound oxidation-state matrix from a single building block [1]. Each oxidation state presents distinct polarity (S → SO → SO₂) and hydrogen-bond acceptor strength, enabling systematic exploration of the pyrazole 3-position SAR without synthesizing three separate scaffolds. This strategy is validated by the Borisov et al. library approach, where post-condensation diversification was a key design principle [1].

Store-Operated Calcium Entry (SOCE) Modulator Probe Development

The 1,2,4-oxadiazole-pyrazole chemotype has been validated as a source of SOCE modulators with favorable drug-like properties [1]. Compounds in this series showed IC₅₀ values ranging from 0.2 µM to 9.7 µM, with the oxadiazole-bearing analogs demonstrating superior metabolic stability (e.g., compound 27: >99% residual in mouse liver S9) [1][2]. The target compound, bearing the core pharmacophore, serves as an unoptimized starting point for SOCE-focused medicinal chemistry campaigns, particularly where low lipophilicity is desired for CNS or cardiovascular indications [1].

Parallel Synthesis Feasibility Assessment and Scale-Up Route Scouting

As a documented member of a 395-compound parallel liquid-phase library, the target compound benefits from a published synthetic route with demonstrated multi-gram scalability and yields up to 87% [1]. This proven methodology reduces the technical risk associated with resupply and scale-up compared to non-library analogs requiring de novo route development. Procurement of this compound thus simultaneously secures a chemical tool and a validated synthetic blueprint for analog generation [1].

Quote Request

Request a Quote for 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.